3-(6-Isopropoxypyridazin-3-yl)aniline
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Overview
Description
3-(6-Isopropoxypyridazin-3-yl)aniline is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with an isopropoxy group at the 6th position and an aniline group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Isopropoxypyridazin-3-yl)aniline typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Isopropoxypyridazin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form different derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or nitric acid.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ halogenating agents or nucleophiles.
Major Products Formed:
Oxidation can yield nitroaniline derivatives.
Reduction can produce pyridazine derivatives with reduced rings.
Substitution can result in various functionalized pyridazine compounds.
Scientific Research Applications
3-(6-Isopropoxypyridazin-3-yl)aniline has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a building block for bioactive molecules.
Industry: It can be employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(6-Isopropoxypyridazin-3-yl)aniline exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific reactions it undergoes.
Comparison with Similar Compounds
3-(6-Isopropoxypyridazin-3-yl)aniline can be compared with other similar compounds, such as:
3-(6-Methoxypyridazin-3-yl)aniline: Similar structure but with a methoxy group instead of isopropoxy.
3-(6-Fluoropyridazin-3-yl)aniline: Contains a fluorine atom at the 6th position.
3-(6-Hydroxypyridazin-3-yl)aniline: Features a hydroxyl group at the 6th position.
These compounds differ in their functional groups, which can lead to variations in their chemical properties and applications.
Properties
IUPAC Name |
3-(6-propan-2-yloxypyridazin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(2)17-13-7-6-12(15-16-13)10-4-3-5-11(14)8-10/h3-9H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIIXYFADITPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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